molecular formula C11H13FO2 B1468391 3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid CAS No. 1226161-12-1

3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B1468391
CAS No.: 1226161-12-1
M. Wt: 196.22 g/mol
InChI Key: OVMMITMOTOQGOU-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-fluorophenyl)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,10(13)14)7-8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMMITMOTOQGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group attached to a dimethylpropanoic acid moiety , which contributes to its unique chemical properties. The presence of fluorine is significant as it can enhance lipophilicity and influence biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with fluorinated phenyl groups often demonstrate increased antimicrobial activity compared to their non-fluorinated counterparts. This may be attributed to enhanced membrane permeability and interaction with microbial targets.
  • Anticancer Effects : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For example, fluorinated derivatives have been linked to the modulation of signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is critical in drug design for targeting diseases.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may bind to specific receptors or enzymes, altering their activity. The fluorine atom can enhance binding affinity due to its electronegative nature, which may stabilize the interaction between the compound and its target.
  • Pathway Modulation : It may influence various biochemical pathways, including those involved in inflammation and cell signaling.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits enhanced activity against certain bacteria and fungi.
AnticancerInhibits proliferation in specific cancer cell lines.
Enzyme InhibitionPotential inhibitor of key metabolic enzymes.

Notable Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound, against resistant bacterial strains. Results indicated a significant reduction in bacterial growth compared to non-fluorinated analogs.
  • Cancer Cell Proliferation : In vitro assays demonstrated that this compound reduced the viability of breast cancer cells by inducing apoptosis through caspase activation pathways.
  • Enzyme Activity : Research highlighted the compound's potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and pain signaling.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how structural modifications affect biological activity.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid
Reactant of Route 2
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3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.